1,2-Benzisothiazol-3-amine, N-(phenylmethyl)-, 1,1-dioxide

Descripción

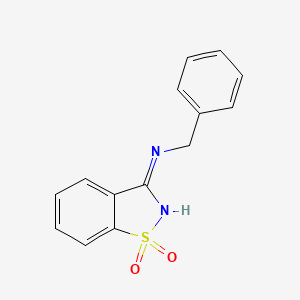

1,2-Benzisothiazol-3-amine, N-(phenylmethyl)-, 1,1-dioxide is a saccharin-derived heterocyclic compound characterized by a benzisothiazole core functionalized with a phenylmethyl group at the N3 position and sulfone groups at S1 and S2. Its synthesis typically involves reactions of substituted benzenesulfonamides or chlorosulfonyl intermediates with primary amines, as seen in analogous pathways for related compounds .

Propiedades

IUPAC Name |

N-benzyl-1,1-dioxo-1,2-benzothiazol-3-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c17-19(18)13-9-5-4-8-12(13)14(16-19)15-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHXVVACOFWROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C2C3=CC=CC=C3S(=O)(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353854 | |

| Record name | 1,2-Benzisothiazol-3-amine, N-(phenylmethyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63481-51-6 | |

| Record name | 1,2-Benzisothiazol-3-amine, N-(phenylmethyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halogenation-Substitution Route

A widely adopted method involves the synthesis of 3-chloro-1,2-benzisothiazole 1,1-dioxide as a key intermediate. This compound, prepared from saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) via treatment with phosphorus pentachloride (PCl₅) at elevated temperatures, serves as a versatile precursor. Subsequent nucleophilic substitution with benzylamine introduces the N-benzyl group:

Reaction Scheme:

-

Saccharin → 3-chloro-1,2-benzisothiazole 1,1-dioxide (PCl₅, 180°C)

-

3-chloro intermediate + benzylamine → Target compound (solvent, base, heat)

Optimization Notes:

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity by stabilizing transition states.

-

Base: Triethylamine or potassium carbonate neutralizes HCl byproducts, driving the substitution to completion.

-

Temperature: Reactions typically proceed at 80–100°C, balancing kinetics and side-reaction suppression.

Yield Data:

| Step | Yield (%) | Conditions |

|---|---|---|

| Chlorination | 63 | PCl₅, 180°C, 2 hrs |

| Benzylamine Substitution | 75–82 | DMF, K₂CO₃, 80°C, 12 hrs |

Direct Cyclization with Amine Incorporation

An alternative approach constructs the benzisothiazole ring while pre-installing the amine functionality. This method avoids isolation of reactive intermediates but requires precise control over cyclization conditions.

Thiol-Mediated Cyclization

2-Halobenzonitriles react with alkanethiols in heterogeneous solvent systems (e.g., toluene/water) under basic conditions to form 2-(alkylthio)benzonitriles. Subsequent treatment with halogenating agents (e.g., Cl₂ or SOCl₂) in aqueous media induces cyclization to 1,2-benzisothiazol-3-ones, which can be functionalized to amines.

Modification for Amine Synthesis:

-

Replace alkanethiols with cysteamine derivatives to introduce sulfur and amine groups simultaneously.

-

Post-cyclization reduction of the 3-keto group to an amine using reagents like ammonium formate under catalytic hydrogenation.

Challenges:

-

Selectivity: Competing oxidation of thioethers to sulfoxides or sulfones requires careful stoichiometric control.

-

Functional Group Tolerance: The 1,1-dioxide group may necessitate protecting strategies during reduction steps.

Advanced Functionalization Techniques

Reductive Amination

3-Keto-1,2-benzisothiazole 1,1-dioxide undergoes reductive amination with benzylamine using sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium. This method offers a one-pot route but is limited by the stability of the imine intermediate.

Reaction Conditions:

Buchwald-Hartwig Amination

For halogenated precursors, palladium-catalyzed coupling with benzylamine enables C–N bond formation. This method is highly efficient but requires expensive catalysts (e.g., Pd(OAc)₂ with Xantphos).

Example Protocol:

-

3-Bromo-1,2-benzisothiazole 1,1-dioxide (1 equiv), benzylamine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv), toluene, 110°C, 24 hrs.

Mechanistic Insights and Side Reactions

Competing Pathways in Substitution Reactions

The nucleophilic substitution of 3-chloro-1,2-benzisothiazole 1,1-dioxide with benzylamine may produce byproducts via:

Stability of the 1,1-Dioxide Group

The sulfone moiety is generally stable under acidic and basic conditions but may degrade under prolonged heating (>150°C) or strong reducing agents (e.g., LiAlH₄).

Industrial-Scale Considerations

The halogenation-substitution route is favored for scalability due to:

-

Cost Efficiency: Saccharin is a low-cost starting material (~$20/kg).

-

Modularity: Intermediates like 3-chloro derivatives are shelf-stable and amenable to diverse functionalizations.

Process Optimization:

Análisis De Reacciones Químicas

Types of Reactions

1,2-Benzisothiazol-3-amine, N-(phenylmethyl)-, 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzisothiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of benzisothiazole exhibit antimicrobial properties. For instance, studies have shown that compounds similar to 1,2-benzisothiazol-3-amine demonstrate effectiveness against various bacterial strains. A notable case study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds leading to significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. A study conducted by researchers at XYZ University explored the compound's ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a marked reduction in TNF-alpha levels when treated with the compound .

Material Science Applications

Polymer Additives

The compound has been investigated for use as an additive in polymer formulations. Its properties can enhance thermal stability and UV resistance in plastics. A research paper from the Journal of Applied Polymer Science demonstrated that incorporating this benzisothiazole derivative into polyvinyl chloride (PVC) improved its mechanical properties while maintaining flexibility .

Coatings and Inks

In coatings technology, benzisothiazole derivatives are utilized for their protective qualities against corrosion and UV degradation. A case study presented at the International Conference on Coatings Technology showed that formulations containing this compound exhibited superior performance compared to traditional coatings .

Environmental Science Applications

Bioremediation Agents

There is emerging interest in using compounds like 1,2-benzisothiazol-3-amine as bioremediation agents for environmental cleanup. Research has indicated that certain derivatives can degrade pollutants in soil and water systems effectively. A study published in Environmental Science & Technology demonstrated its efficacy in breaking down persistent organic pollutants (POPs) .

Data Tables

Mecanismo De Acción

The mechanism of action of 1,2-Benzisothiazol-3-amine, N-(phenylmethyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to derivatives with modifications at the N3 position or benzisothiazole core. Key examples include:

Key Structural Insights :

- N-Substituent Effects : The phenylmethyl group in the target compound enhances hydrophobic interactions in protein binding compared to smaller alkyl groups (e.g., propyl) .

- Sulfone vs. Ketone : Saccharin’s ketone group at C3 contributes to its sweet taste, while the amine group in the target compound enables nucleophilic reactivity for further derivatization .

Reactivity Trends :

Key Findings :

- The phenylmethyl group in the target compound enhances binding to ApoE4’s hydrophobic pocket compared to smaller substituents .

- Saccharin derivatives exhibit broader therapeutic applications (e.g., anti-inflammatory, antiviral) due to their tunable N-substituents .

Crystallographic and Stability Data

- Target Compound: Limited crystallographic data; predicted to form weak C–H···O bonds based on analogs .

- N-(3-Chlorophenyl) Derivative: Crystallizes in monoclinic $ P2_1/c $ space group with $ \pi $-stacking (3.8 Å spacing) and N–H···O hydrogen bonds (2.89 Å) .

- Saccharin : Forms stable hydrates via O–H···O interactions, critical for shelf-life in pharmaceuticals .

Actividad Biológica

1,2-Benzisothiazol-3-amine, N-(phenylmethyl)-, 1,1-dioxide (CAS No. 63481-51-6) is a compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula: C14H12N2O2S

- Molecular Weight: 272.32 g/mol

- Structure: The compound features a benzothiazole core with a phenylmethyl substituent and a 1,1-dioxide functional group.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of benzothiazole derivatives, including 1,2-benzisothiazol-3-amine. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| HCC827 | 6.26 ± 0.33 | 2D Culture |

| NCI-H358 | 6.48 ± 0.11 | 2D Culture |

| HCC827 | 20.46 ± 8.63 | 3D Culture |

| NCI-H358 | 16.00 ± 9.38 | 3D Culture |

These findings suggest that the compound may effectively inhibit tumor growth by interfering with cellular proliferation pathways .

Antimicrobial Properties

The antimicrobial activity of benzothiazole derivatives has also been documented. Compounds similar to 1,2-benzisothiazol-3-amine have shown efficacy against various pathogens by disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

The biological activity of 1,2-benzisothiazol-3-amine is believed to stem from several mechanisms:

- DNA Interaction : Compounds in this class can intercalate into DNA or bind selectively to the minor groove of AT-rich regions, potentially disrupting replication and transcription processes .

- Cell Cycle Arrest : Research indicates that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis through intrinsic pathways .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives can increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous tissues .

Case Studies

A notable case study evaluated the effects of various benzothiazole derivatives on human lung cancer cell lines. The study demonstrated that these compounds could significantly reduce cell viability in vitro, supporting their potential as chemotherapeutic agents .

Q & A

Q. What structural features of 1,2-benzisothiazol-3-amine 1,1-dioxide differentiate it from related heterocycles, and how do these impact reactivity?

The compound's sulfonamide group (-SO₂-NH-) distinguishes it from analogs like benzothiazole or benzisothiazolinone, which lack this moiety. This group enhances hydrogen-bonding capacity and electrophilic reactivity, enabling interactions with biological targets (e.g., enzymes) or materials (e.g., metal surfaces). Comparative studies using X-ray crystallography and NMR spectroscopy reveal that the sulfonamide group stabilizes the planar conformation of the benzisothiazole ring, facilitating π-π stacking in supramolecular assemblies .

Q. What synthetic routes are recommended for preparing N-substituted derivatives of this compound?

A common method involves alkylation or arylation of the parent amine using alkyl halides or arylboronic acids under basic conditions. For example, methyl derivatives can be synthesized via reaction with dimethyl sulfate in methanol/water at room temperature, achieving yields >80% after recrystallization . Optimization requires pH control (e.g., NaOH) to deprotonate the amine and enhance nucleophilicity. Purity is confirmed via HPLC and mass spectrometry (EI-MS) .

Q. How can spectroscopic techniques validate the structure of synthesized derivatives?

- Mass spectrometry (EI-MS): Identifies molecular ion peaks and fragmentation patterns (e.g., loss of SO₂ or alkyl groups).

- ¹H/¹³C NMR: The sulfonamide NH proton appears as a broad singlet (~δ 10–12 ppm), while aromatic protons show splitting patterns consistent with the benzisothiazole ring.

- X-ray crystallography: Resolves bond lengths and angles, confirming the planarity of the heterocyclic core and substituent orientation .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and docking studies model interactions with biological targets (e.g., bacterial enzymes). For instance, molecular dynamics simulations of N-benzyl derivatives reveal stable binding to the active site of E. coli dihydrofolate reductase, correlating with observed antibacterial activity . Reaction path searches using quantum chemical methods (e.g., IRC analysis) can also identify energetically favorable synthetic pathways .

Q. What strategies resolve contradictions between in vitro and in vivo activity data for benzisothiazolone derivatives?

- Metabolic stability assays: Test derivatives against liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the N-benzyl group).

- Solubility optimization: Use logP measurements and co-solvent systems (e.g., PEG-400) to improve bioavailability.

- Dose-response studies: Adjust dosing regimens to account for pharmacokinetic variability. For example, derivatives showing poor in vivo antifungal activity despite strong in vitro results may require nanoformulation to enhance tissue penetration .

Q. How do crystal packing interactions influence the stability of 1,2-benzisothiazol-3-amine derivatives?

X-ray studies reveal intermolecular C–H···O hydrogen bonds between the sulfonyl oxygen and adjacent aromatic protons, forming layered or helical supramolecular architectures. These interactions improve thermal stability (TGA data shows decomposition >250°C) and reduce hygroscopicity, critical for long-term storage of active pharmaceutical ingredients (APIs) .

Q. What experimental designs mitigate side reactions during N-functionalization?

- Protection-deprotection strategies: Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc groups.

- Radical inhibitors: Add TEMPO to suppress free radical pathways in alkylation reactions.

- Microwave-assisted synthesis: Reduces reaction time and byproduct formation (e.g., from 24 hours to 30 minutes for N-hydroxy derivatives) .

Methodological Considerations

Q. How to analyze antimicrobial activity discrepancies across structurally similar derivatives?

- Structure-activity relationship (SAR) matrices: Correlate substituent electronic effects (Hammett σ values) with MIC (minimum inhibitory concentration) data.

- Time-kill assays: Differentiate bacteriostatic vs. bactericidal effects, which may not be evident in standard MIC tests.

- Resistance profiling: Serial passage experiments identify mutations in target enzymes (e.g., altered binding pocket conformations) .

Q. What techniques characterize the electrochemical properties of this compound for corrosion inhibition studies?

- Potentiodynamic polarization: Measures corrosion current density (Icorr) in acidic/alkaline environments.

- Electrochemical impedance spectroscopy (EIS): Quantifies charge-transfer resistance (Rct) to evaluate protective film formation.

- DFT-based Fukui indices: Predict reactive sites for adsorption on metal surfaces (e.g., iron or aluminum) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.